Molecular Weight and Lipophilicity Shift vs. Non-Fluorinated Cyclopropyl Analog
The target compound differs from its non-fluorinated comparator 5-cyclopropyl-1H-pyrazol-3-amine in both molecular weight and computed lipophilicity. The fluorine substitution increases molecular weight by 18 Da and raises the computed XLogP3 from 0.4 to 0.5, representing a moderate lipophilicity increase of approximately 0.1 log units [1]. This shift may influence membrane permeability and tissue distribution in downstream applications, though direct experimental logD data for this specific compound pair are not available.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 141.15 g/mol; XLogP3 = 0.5 |
| Comparator Or Baseline | 5-cyclopropyl-1H-pyrazol-3-amine: MW 123.16 g/mol; XLogP3 = 0.4 |
| Quantified Difference | MW difference: +18 Da; XLogP3 difference: +0.1 |
| Conditions | Computed values from PubChem (XLogP3 algorithm, release 2021.05.07) |
Why This Matters
The 18 Da mass increase and modest lipophilicity shift differentiate this compound in LC-MS detection and may alter pharmacokinetic profile predictions during lead optimization.
- [1] PubChem. 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine. CID 89766053; 5-Cyclopropyl-1H-pyrazol-3-amine. CID 2758014. Comparative computed property analysis. View Source
